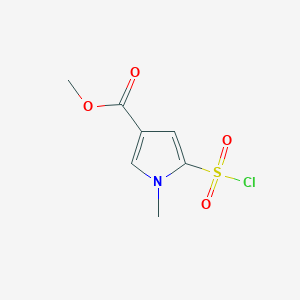

methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a chlorosulfonyl group at position 5, a methyl ester at position 3, and a methyl group at position 1 (N-methylation) . Its molecular formula is C₇H₉ClN₂O₄S, with a molecular weight of 220.68 g/mol (CAS: 1782834-36-9) . The chlorosulfonyl (–SO₂Cl) group is a highly reactive electrophilic moiety, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or further sulfonamide derivatization .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUGAYLGZVEXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137858-16-1 | |

| Record name | methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves the chlorosulfonation of a pyrrole derivative. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as chlorosulfonating agents. The process may require controlled temperatures and the presence of a solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of automated systems and continuous monitoring of reaction parameters is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group serves as a primary site for nucleophilic substitution, enabling diverse derivatization pathways.

Key Reactions:

-

Amine Substitution: Reacts with primary or secondary amines (e.g., methylamine, aniline) to form sulfonamide derivatives. For example, treatment with methylamine in dichloromethane at 0–5°C yields methyl 5-(methylsulfonamido)-1-methyl-1H-pyrrole-3-carboxylate .

-

Alcoholysis: Reacts with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃) to produce sulfonate esters. Ethanol at reflux generates ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate in ~75% yield .

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methylamine | CH₂Cl₂ | 0–5°C | 82 |

| Ethanol + K₂CO₃ | THF | Reflux | 75 |

Halogenation of the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic halogenation, enabling further functionalization.

Bromination:

-

N-Bromosuccinimide (NBS): In tetrahydrofuran (THF) at -78°C, NBS selectively brominates the pyrrole ring at the 4-position, yielding methyl 4-bromo-5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate (49–62% yield) .

-

Kinetic Control: Lower temperatures (-78°C) favor monobromination, while higher temperatures lead to di-substitution .

Chlorination:

-

N-Chlorosuccinimide (NCS): In dichloromethane, NCS introduces chlorine at the 2-position, forming methyl 2,5-dichloro-1-methyl-1H-pyrrole-3-carboxylate (61% yield) .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, critical in medicinal chemistry.

Oxazole Formation:

-

Van Leusen Reaction: Reacts with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (K₂CO₃) to generate 1,3-oxazole derivatives. For example, methyl 5-(1,3-oxazol-5-yl)-1-methyl-1H-pyrrole-3-carboxylate is synthesized in 70% yield .

Triazolinone Synthesis:

-

Imidazole-Mediated Cyclization: In the presence of N-methylimidazole, the chlorosulfonyl group reacts with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one to form herbicidally active triazolinones (85% purity) .

Hydrolysis and Esterification

The methyl ester and chlorosulfonyl groups undergo hydrolysis under controlled conditions.

Ester Hydrolysis:

-

Basic Hydrolysis: Treatment with NaOH in ethanol/water (1:1) at 90°C cleaves the ester to 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylic acid (quantitative yield) .

Sulfonic Acid Formation:

-

Aqueous Acid Hydrolysis: Reacts with H₂O/HCl to yield the sulfonic acid derivative, though this pathway is less common due to competing side reactions .

Comparative Reactivity

The reactivity of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate differs from structurally related compounds:

| Feature | This Compound | Methyl 1H-Pyrrole-2-carboxylate |

|---|---|---|

| Electrophilic Sites | C-2, C-4 (pyrrole), -SO₂Cl | C-2, C-5 (pyrrole) |

| Halogenation Yield | 49–62% (Br) | 38–49% (Br) |

| Sulfonamide Formation | 82% (with methylamine) | Not reported |

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Inflammatory and Anticancer Properties

Research has highlighted the potential of pyrrole derivatives, including methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate, in developing anti-inflammatory and anticancer agents. Pyrrole-based compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, studies on related pyrrole compounds indicate their effectiveness as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are crucial in prostaglandin E2 biosynthesis and tumor microenvironment regulation .

Case Study: Dual Inhibitors

A specific study synthesized 5-methyl-2-carboxamidepyrrole derivatives that demonstrated significant inhibition of mPGES-1, with IC50 values in the low micromolar range. These compounds also showed activity against sEH, suggesting their potential as dual-target therapeutics for conditions such as colorectal cancer .

Synthesis of Novel Compounds

This compound serves as a valuable reagent in organic synthesis. It can be utilized to create various heterocycles through reactions with different nucleophiles.

Synthesis Pathways

The compound can react with amines or other nucleophiles to form sulfonamide derivatives, which are important in medicinal chemistry. For example, the reaction of this chlorosulfonyl compound with 1-methylpyrrole led to the formation of pyrrole dyads, showcasing its utility in synthesizing complex molecular architectures .

| Reaction Type | Reagents Used | Product Formed | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 1-Methylpyrrole | Pyrrole dyad | 69 |

| Coupling | Thiophene-2-sulfonyl chloride | Thiophenylpyrrole derivatives | 55 |

| Coupling | Various substituted thiophene-sulfonyls | Diverse pyrrole derivatives | Up to 62 |

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond anticancer properties. Its derivatives have been explored for antibacterial activities as well.

Antibacterial Activity

Compounds derived from pyrroles have shown promising results against bacterial strains such as Staphylococcus aureus. Modifications to the pyrrole structure can enhance bioactivity while reducing lipophilicity, which is crucial for maintaining efficacy without adverse effects .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives .

Comparison with Similar Compounds

Research Findings and Data Validation

- Pyrazole derivatives () show defined hydrogen-bonding patterns critical for stability .

- Safety : The chlorosulfonyl group necessitates stringent handling (corrosive, toxic), similar to other sulfonyl chlorides, though specific SDS data for the target compound is lacking .

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is a compound with significant potential in biological research, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features:

- Molecular Formula :

- Molecular Weight : Approximately 237.66 g/mol

- Functional Groups : Contains a pyrrole ring and a chlorosulfonyl group, which enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to the chlorosulfonyl group. This group is known for its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter the structure and function of these molecules. This reactivity underpins its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings often exhibit antimicrobial properties. This compound is no exception, with preliminary studies suggesting effectiveness against various bacterial strains. For instance, related pyrrole compounds have shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in the low microgram per milliliter range .

Case Studies

Several studies highlight the biological potential of pyrrole derivatives:

- Study on Antitubercular Activity : A study focused on pyrrole derivatives found that modifications to the pyrrole structure significantly enhanced their activity against drug-resistant Mycobacterium tuberculosis. While this compound was not specifically tested, the findings suggest that similar compounds could be developed for effective tuberculosis treatment .

- Evaluation of Antimicrobial Efficacy : In a comparative analysis of various pyrrole compounds, derivatives exhibiting electrophilic characteristics like this compound were shown to possess notable antimicrobial activity against resistant strains, indicating a valuable direction for pharmaceutical development .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Characteristics |

|---|---|---|---|

| Methyl 5-chlorosulfonyl-1-methyl-2-pyrrolecarboxylate | C7H8ClNO4S | Similar structure but different position | Different reactivity due to carboxylic acid position |

| Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole | C20H18ClNO4S | Contains diphenyl groups | Larger molecular size and different functional groups |

| Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | C7H10N2O4S | Contains an amino group | May exhibit different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.